Cis-tert-butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-5(6H)-carboxylate 2,2,2-trifluoroacetate
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Overview
Description
Cis-tert-butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-5(6H)-carboxylate 2,2,2-trifluoroacetate is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure, featuring a hexahydro-pyrrolo[3,2-c]pyridine core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-tert-butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-5(6H)-carboxylate 2,2,2-trifluoroacetate typically involves multiple steps. One common approach is to start with the preparation of the hexahydro-pyrrolo[3,2-c]pyridine core, followed by the introduction of the tert-butyl and carboxylate groups. The final step involves the addition of the 2,2,2-trifluoroacetate moiety. Reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Cis-tert-butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-5(6H)-carboxylate 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Cis-tert-butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-5(6H)-carboxylate 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-tert-butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-5(6H)-carboxylate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, influencing pathways involved in cell growth, apoptosis, and other critical processes .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[3,2-c]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
tert-Butyl hexahydro-pyrrolo[3,2-c]pyridine derivatives: These compounds have similar substituents and functional groups.
Properties
Molecular Formula |
C14H23F3N2O4 |
---|---|
Molecular Weight |
340.34 g/mol |
IUPAC Name |
tert-butyl (3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine-5-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H22N2O2.C2HF3O2/c1-12(2,3)16-11(15)14-7-5-10-9(8-14)4-6-13-10;3-2(4,5)1(6)7/h9-10,13H,4-8H2,1-3H3;(H,6,7)/t9-,10+;/m0./s1 |
InChI Key |
QFVBTCPLSWDLCT-BAUSSPIASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CCN2.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CCN2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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